

# Pharmacokinetics and pharmacodynamics of Molidustat Sodium

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Molidustat Sodium |           |
| Cat. No.:            | B1454752          | Get Quote |

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of **Molidustat Sodium** 

### Introduction

Molidustat Sodium is an orally administered, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2] It is under development for the treatment of anemia associated with chronic kidney disease (CKD).[1][3][4] By inhibiting HIF-PH, Molidustat mimics the body's natural response to hypoxia, leading to the stabilization of HIFs. This in turn stimulates the production of endogenous erythropoietin (EPO) and subsequent erythropoiesis. [1][2] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Molidustat Sodium, intended for researchers, scientists, and drug development professionals.

### **Pharmacokinetics**

The pharmacokinetic profile of Molidustat has been characterized in healthy male participants through various clinical studies, including mass balance and absolute bioavailability assessments.[5]

### **Absorption**

Molidustat is rapidly absorbed following oral administration. In a study with a polyethylene glycol (PEG)-based solution, the median time to reach maximum plasma concentration (tmax)



ranged from 0.25 to 0.75 hours.[5] Another study using an oral solution reported a median tmax of 0.375 hours.[5] The absolute bioavailability of a 50 mg oral immediate-release tablet was determined to be 59.0%.[5]

### **Distribution**

Following absorption, Molidustat-related radioactivity is predominantly found in plasma rather than red blood cells.[5] After intravenous administration, the volume of distribution at steady state (Vss) was observed to be between 39.3 L and 50.0 L.[5]

### Metabolism

The primary metabolic pathway for Molidustat is N-glucuronidation, which produces the major, pharmacologically inactive metabolite M-1.[2][5] This metabolite is the dominant component in plasma, accounting for 80.2% of the area under the concentration-time curve (AUC) for total radioactivity.[5][6]

#### **Excretion**

Molidustat and its metabolites are primarily excreted via the kidneys.[5] In a mass balance study, the total recovery of administered radioactivity was 97.0%, with 90.7% being excreted renally.[5][6] The majority of the excreted substance is the M-1 metabolite, which accounts for approximately 85% of the dose found in urine.[5][6] Only small amounts of unchanged Molidustat are found in the urine (~4%) and feces (~6%).[5][6] The apparent terminal half-life (t½) after oral administration is approximately 10.1 to 11.5 hours.[5]

### **Pharmacokinetic Data Summary**

The following tables summarize the key pharmacokinetic parameters of Molidustat.

Table 1: Pharmacokinetic Parameters of Molidustat in Healthy Male Volunteers



| Parameter                       | Oral Administration<br>(50 mg IR Tablet) | Intravenous<br>Administration (25<br>mg) | Oral Administration<br>(25 mg PEG<br>Solution) |
|---------------------------------|------------------------------------------|------------------------------------------|------------------------------------------------|
| Absolute<br>Bioavailability (F) | 59.0%                                    | -                                        | -                                              |
| tmax (median, hours)            | -                                        | -                                        | 0.375[5]                                       |
| Cmax (mean)                     | -                                        | -                                        | -                                              |
| AUC                             | -                                        | -                                        | -                                              |
| Apparent t½ (hours)             | 10.1[5]                                  | 4.81[5]                                  | 11.5[5]                                        |
| CL/F (L/h)                      | 48.6[5]                                  | -                                        | -                                              |
| Vz/F (L)                        | 707[5]                                   | -                                        | -                                              |
| CL (L/h)                        | -                                        | 28.7[5]                                  | -                                              |

| Vss (L) | - | 46.9[5] | - |

Data sourced from studies in healthy participants.[5] IR: Immediate Release, PEG: Polyethylene Glycol.

Table 2: Excretion of Molidustat and Metabolites

| Excretion Route | Unchanged<br>Molidustat | Metabolite M-1  | Total Radioactivity |
|-----------------|-------------------------|-----------------|---------------------|
| Renal           | ~4% of dose[5]          | ~85% of dose[5] | 90.7% of dose[5]    |
| Fecal           | ~6% of dose[5]          | -               | -                   |

| Total Recovery | - | - | 97.0% of dose[5] |

### **Experimental Protocols: Pharmacokinetic Studies**

Mass Balance Study (Study 1)



- Objective: To investigate the absorption, metabolism, and excretion of Molidustat.
- Design: A single-center, open-label, non-randomized study.
- Participants: 4 healthy male volunteers.
- Intervention: A single oral dose of 25 mg [14C]-radiolabelled Molidustat (3.57 MBq) administered as a polyethylene glycol solution.[5]
- Methodology: Blood, urine, and feces were collected for up to 10 days after administration.[6]
   Radioactivity in all samples was measured to determine the mass balance. Metabolite profiling was conducted on plasma, urine, and feces.[5]

Absolute Bioavailability Study (Study 2)

- Objective: To determine the absolute bioavailability of oral Molidustat and to assess its pharmacodynamics.
- Design: A single-center, open-label, randomized, two-part crossover study.
- Participants: 16 healthy male volunteers in the bioavailability part.[5]
- Intervention: Participants received a single 30-minute intravenous infusion of 25 mg
   Molidustat and a single oral dose of 50 mg Molidustat as an immediate-release tablet.[5]
- Methodology: Plasma concentrations of Molidustat were measured at various time points
  after both oral and intravenous administration to calculate pharmacokinetic parameters and
  absolute bioavailability.[5]

## Pharmacodynamics Mechanism of Action

Molidustat is a reversible inhibitor of HIF-prolyl hydroxylase (HIF-PH), an enzyme that plays a key role in the oxygen-sensing pathway. [7][8] Under normal oxygen conditions (normoxia), HIF-PH hydroxylates the alpha subunit of HIF (HIF- $\alpha$ ). [2][9] This hydroxylation marks HIF- $\alpha$  for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. [2][9]







By inhibiting HIF-PH, Molidustat prevents the degradation of HIF- $\alpha$ , even in the presence of normal oxygen levels.[1] This leads to the accumulation of HIF- $\alpha$ , which then translocates to the nucleus, dimerizes with HIF- $\beta$ , and binds to hypoxia-responsive elements (HREs) on target genes.[2][10] A key target gene is erythropoietin (EPO), and its increased transcription leads to elevated endogenous EPO levels, which in turn stimulates erythropoiesis in the bone marrow. [1][2]





Click to download full resolution via product page

Caption: Mechanism of Action of Molidustat on the HIF Signaling Pathway.



### Dose-Response Relationship and Effects on Hematological Parameters

Clinical and preclinical studies have demonstrated a clear dose-dependent effect of Molidustat on endogenous EPO production.[9][11] In a first-in-man study, single oral doses of 12.5 mg and higher resulted in a significant increase in EPO levels in healthy volunteers.[11] Peak EPO levels were observed approximately 12 hours post-dose and returned to baseline within 24-48 hours.[11] This transient increase in EPO stimulates erythropoiesis, leading to increases in hemoglobin (Hb), hematocrit (HCT), and red blood cell (RBC) counts.[8][12]

In preclinical studies in rats and monkeys, oral administration of Molidustat resulted in a dose-dependent increase in EPO.[9] Long-term studies in patients with CKD have shown that Molidustat is effective in maintaining Hb levels within the target range.[10][12]

#### **Effects on Iron Metabolism**

In addition to stimulating EPO, HIF stabilization can influence iron metabolism. HIF- $\alpha$  has been shown to indirectly inhibit the expression of hepcidin, a key regulator of iron absorption and mobilization.[13][14] Lower hepcidin levels can lead to enhanced iron availability for erythropoiesis.[14] Studies in non-dialysis-dependent CKD patients showed that Molidustat treatment led to significantly lower hepcidin and ferritin levels compared to placebo.[14]

### **Pharmacodynamic Data Summary**

Table 3: Effect of Single Oral Doses of Molidustat on EPO Levels in Healthy Volunteers

| Molidustat Dose | Geometric Mean Peak EPO<br>(IU/L) | 90% Confidence Interval |
|-----------------|-----------------------------------|-------------------------|
| Placebo         | 14.8[11]                          | 13.0, 16.9[11]          |
| 12.5 mg         | -                                 | -                       |
| 25 mg           | -                                 | -                       |
| 37.5 mg         | -                                 | -                       |

| 50 mg | 39.8[11] | 29.4, 53.8[11] |



Table 4: Effects of Molidustat on Hematological and Iron Parameters in CKD Patients

| Parameter       | Patient Population | Molidustat Effect            | Comparator     |
|-----------------|--------------------|------------------------------|----------------|
| Hemoglobin (Hb) | Non-dialysis       | Significant increase[14]     | Placebo        |
| Hemoglobin (Hb) | Dialysis           | Maintained target levels[10] | Epoetin        |
| Hepcidin        | Non-dialysis       | Significant<br>decrease[14]  | Placebo & ESAs |
| Ferritin        | Non-dialysis       | Significant<br>decrease[14]  | Placebo        |

| Transferrin Saturation (TSAT) | Dialysis | Significant increase[14] | Placebo or ESAs |

### **Experimental Protocols: Pharmacodynamic Studies**

First-in-Man Proof-of-Concept Study

- Objective: To assess the pharmacokinetics, safety, tolerability, and effect on EPO levels of single oral doses of Molidustat.
- Design: A single-center, randomized, single-blind, placebo-controlled, dose-escalation study. [11]
- Participants: 59 healthy male volunteers (45 received Molidustat, 14 received placebo).[11]
- Intervention: Single oral doses of 5, 12.5, 25, 37.5, or 50 mg of Molidustat administered as a PEG-based solution.[11]
- Methodology: Plasma concentrations of Molidustat and endogenous EPO were measured at multiple time points. Safety and tolerability were assessed through monitoring of adverse events, vital signs, and laboratory parameters.[11]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]
- 2. Discovery of Molidustat (BAY 85-3934): A Small-Molecule Oral HIF-Prolyl Hydroxylase (HIF-PH) Inhibitor for the Treatment of Renal Anemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Molidustat Sodium used for? [synapse.patsnap.com]
- 4. Molidustat Wikipedia [en.wikipedia.org]

### Foundational & Exploratory





- 5. Absorption, distribution, metabolism and excretion of molidustat in healthy participants PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molidustat Approved for Nonregenerative Anemia: Dosing, Side Effects [cliniciansbrief.com]
- 8. Pharmacodynamic effects of molidustat on erythropoiesis in healthy cats PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 10. karger.com [karger.com]
- 11. First-in-man-proof of concept study with molidustat: a novel selective oral HIF-prolyl hydroxylase inhibitor for the treatment of renal anaemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Molidustat in the Treatment of Anemia in CKD PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmjopen.bmj.com [bmjopen.bmj.com]
- 14. The efficacy and safety of molidustat for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of Molidustat Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1454752#pharmacokinetics-and-pharmacodynamics-of-molidustat-sodium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com